molecular formula C6H6O2 B1594671 3-Methylfuran-2-carbaldehyde CAS No. 33342-48-2

3-Methylfuran-2-carbaldehyde

Cat. No.: B1594671
CAS No.: 33342-48-2
M. Wt: 110.11 g/mol
InChI Key: DSMRYCOTKWYTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylfuran-2-carbaldehyde is an organic compound with the molecular formula C6H6O2 It is a derivative of furan, a heterocyclic aromatic compound, and features a methyl group and an aldehyde group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-methylfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, this compound can be produced from biomass-derived furfural. The process involves catalytic hydrogenation of furfural to produce furfuryl alcohol, followed by selective oxidation to yield this compound. This method is advantageous due to its use of renewable resources and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: 3-Methylfuran-2-carboxylic acid.

    Reduction: 3-Methylfuran-2-methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Methylfuran-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as antimicrobial and anti-inflammatory agents.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of fine chemicals, flavors, and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Methylfuran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an antimicrobial agent, it can inhibit the growth of bacteria by interfering with essential metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

    Furfural: An aldehyde derived from furan, used in the production of resins and as a solvent.

    5-Methylfurfural: Similar to 3-Methylfuran-2-carbaldehyde but with a methyl group at a different position on the furan ring.

    2,5-Dimethylfuran: A furan derivative with two methyl groups, used as a biofuel and in organic synthesis.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its position-specific functional groups make it a valuable intermediate for synthesizing a wide range of compounds with diverse applications .

Properties

IUPAC Name

3-methylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-5-2-3-8-6(5)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMRYCOTKWYTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027921
Record name 3-Methylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-48-2, 123698-33-9
Record name 2-Furancarboxaldehyde, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furancarboxaldehyde, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123698339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-furaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylfuran-2-carbaldehyde
Reactant of Route 2
3-Methylfuran-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Methylfuran-2-carbaldehyde
Reactant of Route 4
3-Methylfuran-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methylfuran-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methylfuran-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.